7,7-Dimethyl-6-azaspiro[4.5]decan-9-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22445-93-8 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
7,7-dimethyl-6-azaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C11H19NO/c1-10(2)7-9(13)8-11(12-10)5-3-4-6-11/h12H,3-8H2,1-2H3 |
InChI Key |
FZHPGUKNWHUESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC2(N1)CCCC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 7,7 Dimethyl 6 Azaspiro 4.5 Decan 9 One and Analogous Structures
General Synthetic Approaches to Azaspiro[4.5]decane Frameworks
The construction of the azaspiro[4.5]decane skeleton is approached through various synthetic strategies that aim to efficiently create the key spirocyclic junction. These methods are broadly categorized into cycloaddition reactions, where two separate reactants combine to form the cyclic system, and intramolecular cyclization strategies, where a single linear precursor is folded to create the spiro center. Cycloaddition reactions, particularly [2+2] and 1,3-dipolar cycloadditions, are powerful tools for building the nitrogen-containing ring directly onto a pre-existing carbocycle. acs.orgmdpi.com Intramolecular approaches, such as N-acyliminium ion cyclizations and base-mediated ring closures, offer an alternative pathway by forming the crucial spiro linkage from a tethered precursor. clockss.orgnih.gov The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.
Cycloaddition Reactions
Cycloaddition reactions represent a highly effective class of transformations for the synthesis of cyclic compounds, including the azaspiro[4.5]decane framework. These reactions involve the concerted or stepwise union of two unsaturated molecules to form a new ring. By carefully selecting the reacting components, chemists can control the regiochemistry and stereochemistry of the resulting spirocycle.
The [2+2] cycloaddition of imines with electron-rich alkenes, such as enol ethers, provides a direct route to azetidine (B1206935) rings. acs.org While not directly forming the five-membered ring of the 6-azaspiro[4.5]decane system, this methodology is fundamental in constructing related azaspiro compounds. High-pressure conditions can be employed to promote these cycloadditions. acs.org The reaction between an imine and an enol ether or allene (B1206475) results in the formation of a four-membered nitrogen-containing heterocycle. This azetidine can be a key intermediate that is subsequently elaborated to form more complex spirocyclic systems. The versatility of this approach is enhanced by modern cross-coupling methods that facilitate the synthesis of the requisite enol ether starting materials. rsc.org
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, making it particularly suitable for synthesizing the pyrrolidine (B122466) or pyrrolidone portion of the azaspiro[4.5]decane core. mdpi.com This reaction typically involves an azomethine ylide (a 1,3-dipole) reacting with a dipolarophile (an alkene). researchgate.net The regioselectivity of the cycloaddition, which dictates the orientation of the dipole and dipolarophile in the product, can often be controlled by the choice of substrates, catalysts, and reaction conditions. mdpi.comnih.gov
For instance, the three-component reaction of isatin (B1672199) derivatives, α-amino acids (as precursors to azomethine ylides), and various dipolarophiles can yield complex spirooxindole-pyrrolidines with high regioselectivity and diastereoselectivity. mdpi.comfrontiersin.org The reaction's outcome can be highly dependent on the nature of the dipolarophile used. mdpi.com Lewis acid catalysis has also been shown to improve yields and selectivity in certain systems. frontiersin.org These reactions provide a practical and efficient route to diversely functionalized N-fused pyrrolidinyl spirooxindoles and related azaspirocyclic structures. mdpi.com
| 1,3-Dipole Precursor | Dipolarophile | Key Conditions | Product Type | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Isatin / Benzylamine | Benzylideneacetone | Water, room temp. | Spiro-pyrrolidine-oxindole | 23% | 68:32 |
| Isatin / Sarcosine | (E)-1,3-diphenylprop-2-en-1-one | EtOH, room temp. | N-fused Pyrrolidinyl Spirooxindole | 81% | >20:1 |
| Isatin / Sarcosine | N-phenylmaleimide | EtOH, room temp. | N-fused Pyrrolidinyl Spirooxindole | 93% | >99:1 |
| N-sulfonyl aziridine | Alkene | Lewis Acid (BF₃·OEt₂) | 1-Azaspiro[4.n]alkane | Good | Not Specified |
This table presents examples of 1,3-dipolar cycloaddition reactions used to synthesize spirocyclic systems, based on data from cited research. mdpi.comfrontiersin.orgnih.gov
The regioselectivity and stereoselectivity observed in cycloaddition reactions are often rationalized using theoretical models, primarily Frontier Molecular Orbital (FMO) theory and computational methods like Density Functional Theory (DFT). researchgate.netbeilstein-journals.org FMO theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many 1,3-dipolar cycloadditions, the reaction is HOMO(dipole)-LUMO(dipolarophile) controlled, and the relative sizes of the orbital coefficients on the reacting atoms can predict the regiochemical outcome. beilstein-journals.org
DFT calculations provide a more detailed and quantitative picture of the reaction mechanism. nih.govresearchgate.net They can be used to calculate the energies of transition states for different possible pathways, thereby predicting the most likely product. For example, in the Lewis acid-mediated [3+2] cycloaddition of aziridines, DFT studies have shown that the initial cleavage of the C-N bond to form a 1,3-zwitterionic species is the rate-determining step of the reaction. researchgate.net These theoretical studies also revealed that the nature of the nitrogen-protecting group has a limited effect on this initial step. researchgate.net Such computational insights are invaluable for understanding reaction mechanisms and for designing new, more efficient synthetic routes. beilstein-journals.org
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a distinct advantage in the synthesis of complex cyclic systems like azaspiro[4.5]decanes by pre-organizing the reacting functionalities within a single molecule. This approach often facilitates the formation of the sterically congested spirocyclic center.
Base-mediated intramolecular cyclizations are a cornerstone of heterocyclic synthesis. In the context of forming azaspiro compounds, this strategy involves a precursor molecule containing a nucleophilic nitrogen and an electrophilic carbon center, appropriately positioned to form the desired ring system upon treatment with a base. The base serves to deprotonate a carbon or nitrogen atom, generating a nucleophile that subsequently attacks an internal electrophile (e.g., a ketone, ester, or halide), leading to ring closure.
A related strategy involves the N-acyliminium spirocyclization, where a key intermediate is cyclized to form the spiro[cyclohexene-pyrrolidine] core. clockss.org In one reported synthesis of 1-azaspiro[4.5]-7-decen-2-one derivatives, chiral N-alkyl-3-dibenzylaminosuccinimide intermediates are prepared and elaborated into γ-pentenyl-γ-hydroxylactams. clockss.org Treatment of these precursors with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) promotes the formation of an N-acyliminium ion, which undergoes a subsequent spirocyclization to yield the target azaspiro[4.5]decenone as a single diastereomer in good yields. clockss.org Similarly, base-mediated reductive cyclization of ketone precursors tethered to a nitrobenzene (B124822) moiety provides access to complex nitrogen-containing polycyclic systems. nih.gov In these reactions, a strong base like potassium carbonate at high temperatures can promote an intramolecular condensation, demonstrating the utility of base-promoted ring formation. nih.gov
| Precursor Type | Key Reagent/Condition | Cyclization Type | Product Core | Yield |
|---|---|---|---|---|
| γ-Pentenyl-γ-hydroxylactam | TMSOTf | N-Acyliminium Spirocyclization | 1-Azaspiro[4.5]-7-decen-2-one | Good |
| 4-Nitrophenylcyclohexanone | K₂CO₃, 150 °C | Base-Mediated Reductive Cyclization | Hexahydro-2,6-methano-1-benzazocine | Up to 87% |
This table summarizes intramolecular cyclization strategies for forming nitrogen-containing cyclic systems, based on data from cited research. clockss.orgnih.gov
Oxidative Cyclization Reactions
Oxidative cyclization provides a powerful method for the synthesis of azaspiro[4.5]decane analogs, often involving the formation of a key carbon-nitrogen bond under oxidative conditions. These reactions can proceed through dearomatization of aromatic precursors or via cascade processes involving radical intermediates.
One notable strategy involves the silver-promoted oxidative cascade cyclization of N-arylpropiolamides. This method utilizes a silver catalyst to generate a cinnamamidyl radical, which undergoes a cascade of reactions including phosphorylation, 1,5-aryl migration, desulfonylation, and dearomatization to yield phosphorylated azaspiro[4.5]decenones with high regioselectivity. Another approach transforms anilines into 1-azaspiro[4.5]decanes through an oxidative dearomatization step, which is followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes.
A domino silver-catalyzed process has also been developed for the synthesis of functionalized spiro[4.5]trienones. This reaction involves the decarboxylative acylation or alkylation of N-arylpropiolamides with α-keto acids or alkyl carboxylic acids, followed by an oxidative ipso-cyclization. The proposed mechanism suggests that a silver(I) catalyst is oxidized to silver(II), which then engages the carboxylic acid to generate an acyl or alkyl radical. This radical adds to the alkyne, leading to a vinyl radical that undergoes intramolecular ipso-cyclization and dearomatization to form the spirocyclic core.
Table 1: Examples of Oxidative Cyclization for Azaspiro[4.5]decane Analogs
| Reaction Type | Key Reagents/Catalysts | Substrate | Product | Ref. |
| Oxidative Cascade Cyclization | Silver Promoter | Cinnamamide Derivative | Phosphorylated Azaspiro[4.5]decenone | nih.gov |
| Oxidative Dearomatization/Cycloaddition | Phenyliodine(III) diacetate, Pd2(dba)3 | Aniline, Vinylcyclopropane | 1-Azaspiro[4.5]decane | researchgate.net |
| Decarboxylative Acylation/ipso-Cyclization | Ag2CO3, K2S2O8 | N-Arylpropiolamide, α-Keto Acid | 3-Acyl-spiro[4.5]trienone | rsc.org |
Radical-Mediated Cyclizations
Radical-mediated cyclizations are effective for constructing spirocyclic systems, including the azaspiro[4.5]decane core. These reactions often exhibit high functional group tolerance and can proceed under mild conditions.
A photoredox-catalyzed strategy for spiropiperidine synthesis demonstrates the utility of this approach. In this method, a strongly reducing organic photoredox catalyst and a trialkylamine reductant are used to generate an aryl radical from a linear aryl halide precursor. This radical then undergoes a regioselective exo-cyclization onto a tethered olefin, followed by a hydrogen-atom transfer (HAT) to yield the complex spiropiperidine product. This process is driven by visible light and avoids the use of toxic reagents or precious metals.
Another example is the silver-promoted oxidative cascade cyclization that proceeds via a cinnamamidyl radical, leading to the formation of azaspiro[4.5]decenones. nih.gov This transformation highlights the dual utility of radical intermediates in both initiating and propagating cascade sequences to build molecular complexity efficiently.
Table 2: Radical-Mediated Cyclization for Spiro-Piperidine Synthesis
| Reaction Type | Catalyst/Reagents | Precursor | Product | Key Features | Ref. |
| Photoredox Hydroarylation | Organic Photoredox Catalyst, Hünig's Base, Blue Light | Linear Aryl Halide with Alkene Tether | Spirocyclic Piperidine (B6355638) | Mild conditions, metal-free, regioselective exo-cyclization. | nih.gov |
Reductive Alkylation Approaches
Reductive alkylation, or reductive amination, is a cornerstone of amine synthesis and can be applied intramolecularly to construct cyclic amine structures like the piperidine ring of an azaspiro[4.5]decane. nih.gov This method involves the reaction of a carbonyl group with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
For the synthesis of an azaspiro[4.5]decane, a suitable precursor would be a δ-keto-amine, where the amine and ketone functionalities are separated by a four-carbon chain, which itself is attached to a cyclopentane (B165970) ring at the appropriate position. Upon exposure to a reducing agent, the amine would condense with the ketone to form a cyclic iminium ion. This intermediate is then immediately reduced to afford the spirocyclic piperidine ring. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. wikipedia.org
Multicomponent Reactions for Heterospirocycle Assembly
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecular architectures by combining three or more starting materials in a single synthetic operation. This strategy has been successfully employed for the assembly of diazaspiro[4.5]decane scaffolds.
One such approach involves a one-pot, three-component synthesis of bis-spiro piperidine derivatives. This reaction utilizes an aromatic amine, formaldehyde, and dimedone in the presence of a nano γ-alumina supported antimony(V) chloride catalyst. The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and double Mannich reactions to rapidly construct the complex bis-spirocyclic system under mild conditions, such as ultrasonic irradiation at room temperature.
Table 3: Three-Component Synthesis of a Bis-Spiro Piperidine Derivative
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Ref. |
| Aromatic Amine | Formaldehyde | Dimedone | Nano-γ-Al₂O₃/Sb(V) | Bis-Spiro Piperidine | dntb.gov.ua |
Enantioselective Synthesis of Azaspiro[4.5]decanes
The development of enantioselective methods is crucial for accessing specific stereoisomers of azaspiro[4.5]decanes for pharmaceutical applications. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, has been a primary focus in this area.
One successful approach is the N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides. This transformation constructs the azaspiro[4.5]decane core in good yields and with excellent enantioselectivities (up to 99% ee). The reaction proceeds under mild conditions and demonstrates broad substrate compatibility.
Another strategy employs an intramolecular asymmetric reductive amination using secondary amines. masterorganicchemistry.com This method utilizes a tailored diphosphine ligand in combination with an iridium precursor to achieve high catalytic activity and enantioselectivity in the formation of chiral tertiary amine-containing heterocycles.
Specific Synthesis of 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one
While numerous methods exist for analogous structures, the specific synthesis of this compound is not extensively documented. However, a plausible synthetic route can be devised based on established reactions using logical precursor molecules.
Synthetic Routes from Precursor Molecules
A likely precursor for the piperidine portion of this compound is a derivative of dimedone (5,5-dimethylcyclohexane-1,3-dione), given the gem-dimethyl substitution pattern. A multicomponent reaction, similar to the one described for bis-spiro piperidines, could be adapted.
A hypothetical synthesis could involve the reaction of cyclopentanone, an ammonia (B1221849) source (to form the 6-aza component), and a suitable four-carbon fragment that incorporates the gem-dimethyl group and a ketone precursor. More directly, a Mannich-type reaction followed by cyclization and reduction could be envisioned.
A closely related synthesis is that of 9,9-dimethylspiro[4.5]decan-7-one. This carbocyclic analog is prepared from dimedone, which is first converted to 3-chloro-5,5-dimethylcyclohex-2-en-1-one. This chloroenone then acts as a bis-electrophile in a reaction with an organobis(cuprate) derived from 1,4-dilithiobutane (B8677394), which serves as a bis-nucleophile, to form the spirocyclic ring system in high yield. enamine.net Adapting this route to the target aza-spirocycle would require the use of a nitrogen-containing bis-nucleophile or a subsequent ring-transformation strategy.
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing spirocyclic systems is highly dependent on the careful optimization of reaction parameters. A prime example is the multi-component reaction approach, where variables such as reactant ratios, temperature, and solvent are systematically adjusted to maximize product yield. In the synthesis of amidine derivatives, for instance, optimal conditions were identified by reacting cyclohexanone (B45756), piperidine, and 4-azido-quinolin-2(1H)-one in a 1.5:2:1 molar ratio in dimethylformamide (DMF) at 60°C, achieving a 90% yield of the target compound. nih.gov
Similarly, in the synthesis of the carbocyclic analogue 9,9-Dimethylspiro[4.5]decan-7-one, the preparation of the key 1,4-dilithiobutane reagent required specific conditions for a successful outcome. orgsyn.org The protocol specifies the use of lithium wire containing 1% sodium, cut into small pieces (no larger than 2 mm) to ensure a fresh reactive surface. orgsyn.org An excess of lithium (4.5 equivalents) was found to be necessary to avoid unreacted starting material and achieve a higher titer of the desired organolithium reagent. orgsyn.org Such meticulous control over reaction conditions is crucial for achieving high yields and purity in the synthesis of complex spirocyclic ketones.
Synthesis of Dimethylated Azaspiro[4.5]decanone Analogues
The synthesis of dimethylated azaspiro[4.5]decanone analogues encompasses a range of heterocyclic systems, each requiring a tailored synthetic approach to construct the characteristic spirocyclic core.
Synthesis of 6,6-Dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones
A series of novel 6,6-dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones has been synthesized and evaluated for their microbiological activity. nih.gov The general synthetic pathway involves a multi-step process, beginning with the reaction of aromatic aldehydes with thiosemicarbazide (B42300) to form thiosemicarbazones. These intermediates are then cyclized with a ketone, such as acetone, in the presence of a catalyst to afford the final tetraazaspiro[4.5]decane-3-thione core. The "tailor-made" nature of these compounds allows for structural diversity by varying the aryl substituents on the core structure. nih.gov
Synthesis of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-ones
The synthesis of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was undertaken as part of a study to develop M1 muscarinic agonists. nih.gov This compound and its related analogues were designed by incorporating a tetrahydrofuran (B95107) ring into an 8-azaspiro[4.5]decane skeleton. nih.gov The synthetic route typically involves the construction of a suitable piperidine precursor followed by cyclization to form the spirocyclic system. Systematic modifications of the initial structure, such as creating 2-ethyl analogues and 3-methylene analogues, have been performed to explore structure-activity relationships. nih.gov
Synthesis of 3,3-Dimethyl-2-azaspiro[4.5]decan-1-amine Derivatives
While the direct synthesis of 3,3-Dimethyl-2-azaspiro[4.5]decan-1-amine is not extensively detailed, the synthesis of a structurally related compound, 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, provides a viable strategic blueprint. mtu.eduresearchgate.net The key steps in this synthesis are:
Nucleophilic Addition : The addition of a prenyl magnesium bromide to a 4-methoxybenzylimine. This step introduces the gem-dimethyl group precursor. mtu.eduresearchgate.net
Iodine-Initiated Aminocyclization : An intramolecular cyclization initiated by iodine is used to form the core azaspirocycle. mtu.eduresearchgate.net This electrophile-mediated cyclization is an effective method for constructing the pyrrolidine ring of the spiro-system.
This methodology highlights a robust pathway for creating the 2-azaspiro[4.5]decane skeleton with gem-dimethyl substitution at the C2 position of the pyrrolidine ring.
Synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decanes
The synthesis of a new spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, which are structural isomers of the target class, has been reported. researchgate.net The key reaction involves the condensation of a keto sulfone (dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione) with N-substituted 2-aminoethanols. researchgate.net This reaction directly forms the spirooxazolidine system. It was noted that the use of unsubstituted aminoethanol did not yield the spirocyclic product, instead forming an open-chain enamine, highlighting the importance of the N-substituent in facilitating the cyclization. researchgate.net
Catalytic Strategies in Azaspiroketone Synthesis
Catalysis plays a pivotal role in the efficient and stereoselective synthesis of azaspiroketones and related structures. Various catalytic systems have been developed to construct these challenging molecular frameworks.
Metal-catalyzed reactions are prominent in this field. For instance, a palladium-catalyzed coupling cyclization reaction has been successfully employed for the enantioselective synthesis of 2-aryl axially chiral quinazolinones. mdpi.com Another strategy involves a metal-catalyzed oxidative cyclization as the key step in forming 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. researchgate.net
Acid catalysis is also a common strategy. Three-component condensations of phenols with aldehydes and nitriles in concentrated sulfuric acid have been used to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net Furthermore, chiral phosphoric acids have been utilized as catalysts for the enantioselective synthesis of N-N axially chiral 3,3'-biquinazolin-ones. mdpi.com These Brønsted acid-catalyzed approaches provide a direct route to complex spirocyclic systems. mdpi.com
Enzymatic strategies are emerging as a powerful tool in asymmetric synthesis. nih.gov Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. While specific applications to the target compounds are still developing, biocatalysis holds significant promise for the enantioselective synthesis of chiral azaspiroketones, particularly for creating optically pure compounds for further study. nih.gov
Interactive Data Table: Summary of Synthetic Strategies
| Target Compound Class | Key Synthetic Strategy | Reagents/Catalysts Mentioned |
| 6,6-Dimethyl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones | Multi-step condensation and cyclization | Aromatic aldehydes, thiosemicarbazide, acetone |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-ones | Construction of piperidine precursor followed by spirocyclization | N/A |
| 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane (Analogue) | Nucleophilic addition followed by iodine-initiated aminocyclization | Prenyl magnesium bromide, 4-methoxybenzylimine, Iodine |
| 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides (Analogue) | Condensation of keto sulfone with N-substituted aminoethanols | Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, N-alkylaminoethanols |
| 2-Azaspiro[4.5]deca-6,9-dien-8-ones | Three-component acid-catalyzed condensation | 2,6-Dimethylphenol, isobutyraldehyde, nitriles, H₂SO₄ |
| Axially Chiral Quinazolinones (Analogue) | Palladium-catalyzed coupling cyclization / Chiral phosphoric acid-catalyzed bicyclization | Palladium catalysts, Chiral phosphoric acids |
Lewis Acid Catalysis
Lewis acid catalysis is a foundational strategy for constructing cyclic systems, often by activating substrates toward nucleophilic attack. In the context of azaspirocycles, a prominent method involves the generation and subsequent cyclization of N-acyliminium ions. These reactive intermediates can be formed from acyclic or cyclic amide precursors in the presence of a Lewis or Brønsted acid. The N-acyliminium ion then undergoes an intramolecular cyclization cascade, where a tethered nucleophile attacks the electrophilic iminium carbon to forge the spirocyclic ring system.
One approach involves the reaction of benzamides with tethered acetal (B89532) groups in the presence of a superacid like trifluoromethanesulfonic acid (CF3SO3H). nih.gov The acid initially catalyzes the formation of an N-acyliminium ion, which then undergoes an aza-Nazarov cyclization to yield isoindolinone derivatives. nih.gov This cascade demonstrates the power of acid catalysis to initiate complex ring-forming sequences. While this example leads to fused systems, the underlying principle of N-acyliminium ion-mediated cyclization is directly applicable to the formation of spirocycles, provided the precursor is appropriately designed with a nucleophilic group tethered to the eventual spiro center.
Another strategy employs a one-pot dearomative spirocyclization of ynamides. This method begins with a copper-catalyzed carbomagnesiation to form a vinyl metal intermediate. The subsequent addition of a Lewis acid triggers a regioselective nucleophilic dearomatization event, facilitating the synthesis of diverse aza-spiro scaffolds. nih.gov The choice of Lewis acid is critical for inducing the final ring-closing step to form the spirocyclic product.
Table 1: Examples of Acid-Catalyzed Cyclizations for N-Heterocycles This table is representative of the catalytic principles discussed.
| Precursor Type | Acid Catalyst | Key Intermediate | Product Type |
|---|---|---|---|
| Benzamide with tethered acetal | CF3SO3H | N-Acyliminium ion | Fused Isoindolinone |
| Ynamide after carbometalation | General Lewis Acid | Vinyl Metal Species | Aza-spiro dihydropyridine |
| Tryptamines with enol lactones | Chiral Phosphoric Acid | N-Acyliminium ion | Complex tetracyclic heterocycles |
Photocatalytic Generation of N-Centered Radicals
Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling transformations that are often difficult to achieve with traditional methods. nih.gov The generation of nitrogen-centered radicals (NCRs) via photoredox catalysis provides an effective pathway for the construction of N-heterocycles, including spirocyclic systems. acs.org This approach typically involves the single-electron oxidation of a suitable nitrogen-containing precursor, such as an amide, hydrazone, or carbamate, by an excited photocatalyst. chinesechemsoc.org
The process begins with the absorption of visible light by a photocatalyst (e.g., an iridium or ruthenium complex), which promotes it to an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the nitrogen-containing substrate. For instance, the deprotonated form of a hydrazone can be oxidized by the excited photocatalyst to generate a hydrazonyl radical. chinesechemsoc.org This highly reactive N-centered radical can then undergo an intramolecular cyclization onto a tethered alkene or arene, leading to the formation of a new ring and a carbon-centered radical. chinesechemsoc.org The catalytic cycle is completed by a subsequent reaction, such as hydrogen atom transfer (HAT), that quenches the carbon radical and regenerates the ground-state photocatalyst.
This methodology has been successfully applied to the synthesis of various pharmaceutical-related compounds. nih.gov Notably, the use of heterogeneous photocatalysts, such as carbon nitride (g-CN-U), has proven effective for the cyclization of N-centered radicals, offering advantages in catalyst reusability and separation. nih.gov The interaction between the substrate and the catalyst surface is crucial for efficient electron abstraction and subsequent radical formation. nih.gov
Table 2: Key Features of Photocatalytic N-Centered Radical Cyclizations
| Feature | Description |
|---|---|
| Radical Precursors | Amides, Hydrazones, Carbamates, Sulfonamides. nih.govacs.org |
| Photocatalysts | Homogeneous (Ru/Ir complexes) or Heterogeneous (Carbon Nitride). chinesechemsoc.orgnih.gov |
| Mechanism | Single-Electron Transfer (SET) from N-precursor to excited photocatalyst. chinesechemsoc.org |
| Key Steps | Generation of N-centered radical, intramolecular cyclization, radical quenching. chinesechemsoc.org |
| Advantages | Mild reaction conditions, high functional group tolerance, access to complex scaffolds. nih.gov |
Gold Carbene Species in Spirocyclization
Gold catalysis has become a prominent method for the synthesis of complex molecular structures, particularly through the activation of alkynes. nih.gov A highly efficient strategy for synthesizing 2-azaspiro[4.5]decan-3-ones, direct analogs of the target compound, involves an intramolecular catalytic dearomatization of phenols via gold carbene species. nih.gov This reaction utilizes ynamides—alkynes bearing a nitrogen atom with an electron-withdrawing group—as precursors to the key gold carbene intermediate. researchgate.netdntb.gov.ua
The reaction proceeds without the need for hazardous diazo compounds, which are traditional carbene sources. elsevierpure.com The use of an N-heterocyclic carbene (NHC) ligand and water as a co-solvent has been found to be critical for achieving high reactivity. nih.gov The gold catalyst activates the ynamide, leading to the formation of a gold carbene species. This intermediate then undergoes an intramolecular cyclization onto the tethered phenol (B47542) ring, resulting in a dearomative spirocyclization that constructs the azaspiro[4.5]decane core in a single step. researchgate.netelsevierpure.com The reaction can proceed even under air, highlighting its robustness. dntb.gov.ua The resulting spirocyclic product can be further transformed, for instance, into derivatives of gabapentin (B195806) through hydrogenation and deprotection. nih.gov
Table 3: Gold-Catalyzed Dearomative Spirocyclization of Ynamides Data synthesized from Ito, M., et al. (2018). nih.govelsevierpure.com
| Substrate | Catalyst System | Solvent | Yield |
|---|---|---|---|
| N-(4-hydroxyphenethyl) ynamide | [AuCl(IPr)]/AgSbF6 | Dioxane/H2O | 96% |
| N-(4-hydroxy-3-methylphenethyl) ynamide | [AuCl(IPr)]/AgSbF6 | Dioxane/H2O | 92% |
| N-(4-hydroxy-3,5-dimethylphenethyl) ynamide | [AuCl(IPr)]/AgSbF6 | Dioxane/H2O | 91% |
Heterogeneous Catalysis for Oxidative Cyclization
Oxidative cyclization reactions are powerful transformations that form cyclic structures while increasing the oxidation state of the molecule. The use of heterogeneous catalysts in these processes is highly desirable from an industrial and environmental perspective, as it simplifies catalyst recovery and product purification. While homogeneous catalysts are more common for intricate transformations, progress in heterogeneous catalysis is providing new avenues for the synthesis of N-heterocycles.
One relevant area is the oxidative dehydrogenation of N-heterocycles. For example, a metal-free nitrogen/phosphorus co-doped porous carbon (NPCH) material has been developed as a robust heterogeneous catalyst for this purpose. rsc.org This catalyst demonstrates high performance for the synthesis of quinolines and indoles from their dihydro-precursors under an air atmosphere, showcasing the potential of carbocatalysts in oxidative C-N bond forming reactions. rsc.org
Another approach involves palladium-catalyzed intramolecular oxidative amidation, such as in aza-Wacker-type cyclizations. nih.gov While often performed with homogeneous catalysts, palladium can be immobilized on solid supports (e.g., carbon, silica, polymers) to create a heterogeneous system. In such a reaction, a Pd(II) catalyst activates an olefin towards intramolecular nucleophilic attack by an amide nitrogen. The resulting alkyl-palladium intermediate undergoes β-hydride elimination, and the catalyst is regenerated by an external oxidant (like O2), completing the oxidative cyclization. The development of stable and efficient supported palladium catalysts is key to applying this powerful reaction in a heterogeneous format for constructing azaspirocyclic frameworks.
Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy
Specific absorption bands corresponding to the functional groups (e.g., C=O stretch of the ketone, N-H stretch of the secondary amine) are not reported.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
The mass spectrum, including the molecular ion peak and fragmentation pattern, which would confirm the compound's molecular weight and structure, is not available.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
There is no evidence of a crystal structure determination for this compound, which would provide definitive information on its three-dimensional structure, bond lengths, and bond angles in the solid state.
Without primary data from experimental research, any attempt to construct the requested article would rely on speculation and theoretical predictions, which falls outside the scope of providing scientifically accurate, evidence-based information.
Elemental Analysis
Elemental analysis is a cornerstone technique in the characterization of chemical compounds, offering quantitative insight into the elemental composition. This method determines the percentage by mass of each element within a sample, which is then compared against the theoretical values derived from the compound's molecular formula. For 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one, the molecular formula is established as C₁₁H₁₉NO.
The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These calculated values serve as a benchmark for assessing the purity and confirming the empirical formula of a synthesized sample.
While specific experimental data from research findings for this compound are not publicly available, the theoretical percentages can be precisely calculated. These theoretical values are indispensable for any future experimental validation of this compound.
Below is a data table outlining the theoretical elemental composition of this compound.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 72.88 |
| Hydrogen | H | 10.57 |
| Nitrogen | N | 7.73 |
| Oxygen | O | 8.82 |
This table provides the foundational data required for the verification of the elemental integrity of this compound in any research or synthetic context.
Reactivity and Reaction Mechanisms of 7,7 Dimethyl 6 Azaspiro 4.5 Decan 9 One
Functional Group Transformations
The reactivity of 7,7-dimethyl-6-azaspiro[4.5]decan-9-one can be logically divided into reactions occurring at the ketone moiety and those at the nitrogen atom of the azaspiro core.
Reactions at the Ketone Moiety (e.g., Reduction, Condensation, Derivatization)
The carbonyl group at the C9 position is a prime site for nucleophilic attack. Standard ketone transformations are expected to occur, although reaction rates and equilibria may be influenced by the steric hindrance imposed by the adjacent spiro center and the gem-dimethyl groups.
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 7,7-dimethyl-6-azaspiro[4.5]decan-9-ol. The choice of reducing agent will determine the stereochemical outcome of the reaction.
| Reducing Agent | Expected Major Product | Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | 7,7-Dimethyl-6-azaspiro[4.5]decan-9-ol | Methanol, Room Temperature |
| Lithium aluminum hydride (LiAlH₄) | 7,7-Dimethyl-6-azaspiro[4.5]decan-9-ol | Diethyl ether or THF, 0 °C to RT |
This is an interactive data table. You can sort and filter the data.
Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. For instance, reaction with primary amines or their derivatives would yield imines or related compounds. The formation of enamines is also a possibility, particularly with secondary amines under acidic catalysis.
Derivatization: The ketone functionality allows for the synthesis of a variety of derivatives. For example, reaction with hydroxylamine (B1172632) would produce the corresponding oxime, and reaction with hydrazines would yield hydrazones. These derivatives are often crystalline solids and can be useful for characterization purposes.
Reactions at the Azaspiro Nitrogen (e.g., Alkylation, Acylation)
The secondary amine nitrogen in the 6-position possesses a lone pair of electrons, making it nucleophilic and basic. It can readily participate in alkylation and acylation reactions.
Alkylation: N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates. The synthesis of related 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has been accomplished via alkylation of a pyrrolidine (B122466) enamine, highlighting the feasibility of such transformations in similar systems. nih.gov
| Alkylating Agent | Product |
| Methyl iodide (CH₃I) | 6,7,7-Trimethyl-6-azaspiro[4.5]decan-9-one |
| Benzyl bromide (BnBr) | 6-Benzyl-7,7-dimethyl-6-azaspiro[4.5]decan-9-one |
This is an interactive data table. You can sort and filter the data.
Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). This transformation is generally efficient for secondary amines. For instance, acylation with acetyl chloride would yield 6-acetyl-7,7-dimethyl-6-azaspiro[4.5]decan-9-one.
Intramolecular Rearrangements and Cyclizations
The rigid spirocyclic structure of this compound makes certain intramolecular rearrangements and cyclizations plausible, particularly in the context of its synthesis.
Mechanistic Pathways of Spiro Ring Formation
The formation of the 6-azaspiro[4.5]decane skeleton can be envisioned through several synthetic strategies. One common approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, an N-acyliminium ion-mediated spirocyclization is a powerful method for the construction of azaspirocycles. This pathway typically involves the generation of an N-acyliminium ion from a precursor lactam, which then undergoes an intramolecular attack by a tethered nucleophilic moiety to form the spirocyclic ring system.
Proposed Free Radical Mechanisms in Spirocyclization
Free radical cyclizations offer an alternative and powerful method for the construction of spirocyclic systems. In the context of forming a 6-azaspiro[4.5]decane core, a plausible mechanism could involve the intramolecular cyclization of a nitrogen-centered or carbon-centered radical onto an appropriately positioned double bond or other radical acceptor. For instance, a radical initiated at a side chain attached to the nitrogen could cyclize onto a cyclohexanone (B45756) ring to forge the spiro linkage. The regioselectivity of such cyclizations is generally governed by Baldwin's rules.
Intermolecular Reactions Involving the Spirocyclic Core
Cycloaddition Reactions with Diverse Reagents
Currently, specific studies detailing the participation of this compound in cycloaddition reactions are not extensively reported. However, the broader class of azaspirocyclic compounds is known to undergo such reactions. For instance, 1,3-dipolar cycloaddition reactions of azomethine ylides with cyclopropenes have been utilized to create complex bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org This suggests that the nitrogen atom and the carbonyl group in this compound could potentially serve as sites for cycloaddition, although specific examples remain to be investigated.
Reactions Mediated by Gold Carbene Species
Gold-catalyzed reactions are a powerful tool in organic synthesis, often proceeding through the formation of gold carbene intermediates. These reactive species can engage in a variety of transformations, including cyclopropanations and cycloadditions. While the direct reaction of this compound with gold carbene species has not been explicitly described, gold catalysis is prominent in the synthesis of related spirocyclic ketones. For example, the gold(I)-catalyzed cycloisomerization of 1,n-enynes is a well-established method that proceeds via cyclopropyl (B3062369) gold(I) carbene-like intermediates to form a variety of products. core.ac.ukacs.org Furthermore, gold(I)-catalyzed Claisen-type rearrangements of cyclic enynols have been shown to produce spirocyclic ketones. acs.org These examples highlight the potential for gold carbene chemistry to be applied to or to have emerged from precursors related to this compound, but direct studies on its reactivity with gold carbenes are needed.
Carboxylative Cyclization
Carboxylative cyclization, particularly with carbon dioxide, represents an atom-economical method for the synthesis of valuable organic compounds like oxazolidinones from propargylic amines. nih.gov This type of reaction often utilizes transition metal catalysts, such as copper(II)-organic frameworks, to facilitate the transformation. nih.gov While this reaction is established for propargylic amines, there is no specific literature available describing the carboxylative cyclization of this compound. The structural features of this compound, specifically the secondary amine, could potentially allow it to participate in reactions involving CO2, but further research is required to explore this possibility.
Stereochemical Aspects of Reactivity
The stereochemistry of reactions involving spirocyclic systems is of great interest due to the three-dimensional nature of these molecules. The spirocyclic core can influence the facial selectivity of reactions at adjacent functional groups. In the context of cycloadditions involving related systems, high diastereoselectivity has been observed, where the approach of the reagent is directed to the less sterically hindered face of the molecule. beilstein-journals.org For any potential reactions of this compound, the rigid spirocyclic framework would be expected to play a crucial role in determining the stereochemical outcome. However, without specific reaction examples for this compound, a detailed analysis of its stereochemical reactivity remains speculative.
Computational and Theoretical Studies on 7,7 Dimethyl 6 Azaspiro 4.5 Decan 9 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has been applied to a variety of complex organic molecules, including spiro-lactams. nih.govdntb.gov.ua
Investigation of Electronic Structure and Energetics
DFT calculations would be instrumental in elucidating the electronic landscape of 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one. By solving the Kohn-Sham equations for this molecule, one can obtain its molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT can be used to calculate the molecule's total electronic energy, which is fundamental for assessing its thermodynamic stability. A full geometry optimization using DFT would yield the most stable three-dimensional arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. This structural data is crucial for understanding the steric and electronic interactions within the molecule.
Illustrative Data Table: Calculated Electronic Properties (Note: The following data is illustrative and represents the type of information that would be generated from DFT calculations.)
| Property | Calculated Value |
|---|---|
| Total Electronic Energy (Hartree) | -XXX.XXXXXX |
| HOMO Energy (eV) | -X.XXX |
| LUMO Energy (eV) | +X.XXX |
| HOMO-LUMO Gap (eV) | X.XXX |
| Dipole Moment (Debye) | X.XXX |
Modeling of Reaction Pathways and Transition States
DFT is a valuable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other chemical species. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products.
A key aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. Frequency calculations are performed to confirm the nature of stationary points, with transition states having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Such studies have been instrumental in understanding cycloaddition reactions for the synthesis of spiro-lactams. researchgate.net
Conformational Analysis using Computational Methods
The spirocyclic nature of this compound suggests the possibility of multiple low-energy conformations. Computational methods, particularly DFT, are well-suited for performing a systematic conformational analysis. nih.gov This involves identifying all possible stereoisomers and rotamers and calculating their relative energies to determine the most stable conformers.
The analysis would typically involve rotating key single bonds and exploring the different puckering possibilities of the five- and six-membered rings. The results of such an analysis can provide insights into the molecule's preferred shape in different environments, which can influence its biological activity and physical properties. For instance, computational studies on spiro-β-lactams have revealed that their conformational preferences are crucial for their biological function. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and dynamic properties. dntb.gov.ua
By simulating the molecule in a solvent, such as water, one can observe how the solvent molecules interact with the solute and influence its conformation and dynamics. MD simulations can provide information on the flexibility of different parts of the molecule, the time scales of conformational changes, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. nih.gov This information is particularly valuable in the context of drug discovery, where the dynamic interaction between a ligand and its receptor is of utmost importance. youtube.com
In Silico Prediction of Conformational Preferences
In addition to DFT and MD, other in silico methods can be used to predict the conformational preferences of this compound. These methods can range from faster, less computationally intensive molecular mechanics approaches to more sophisticated quantum mechanical methods.
Molecular mechanics force fields, for example, can be used to rapidly screen a large number of possible conformations and identify a set of low-energy structures for further analysis with higher-level methods. These predictive studies are crucial for understanding the three-dimensional structure of the molecule, which is a key determinant of its properties and interactions with other molecules. The conformational analysis of related spiro compounds has been successfully performed using such computational techniques. nih.gov
Theoretical Analysis of Substituent Effects on Reactivity and Structure
Theoretical methods are highly effective for systematically studying the effects of substituents on the structure and reactivity of a molecule. ajpchem.org For this compound, one could computationally investigate how replacing the methyl groups or hydrogen atoms at various positions with different functional groups would alter its properties.
By calculating properties such as the electrostatic potential surface, atomic charges, and frontier molecular orbitals for a series of substituted analogs, it is possible to rationalize the influence of electron-donating and electron-withdrawing groups on the molecule's reactivity. researchgate.netnih.govnih.gov For example, such an analysis could predict how substituents would affect the acidity of the N-H proton or the susceptibility of the carbonyl carbon to nucleophilic attack.
Illustrative Data Table: Effect of Substituents on the Carbonyl Stretch Frequency (Note: The following data is illustrative and represents the type of information that would be generated from theoretical analysis.)
| Substituent at C8 | Calculated Carbonyl Stretch Frequency (cm-1) | Change from Unsubstituted (cm-1) |
|---|---|---|
| -H (Hypothetical Unsubstituted) | 1720 | 0 |
| -F | 1735 | +15 |
| -OCH3 | 1715 | -5 |
| -NO2 | 1745 | +25 |
Computational Chemistry for Structural Insights (e.g., TPSA, Rotatable Bonds in related compounds)
In the realm of drug discovery and molecular design, computational methods are frequently employed to predict the physicochemical properties of compounds, which in turn can infer their potential pharmacokinetic behavior. Two fundamental descriptors often calculated are the Topological Polar Surface Area (TPSA) and the number of rotatable bonds.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its ability to permeate cell membranes. Generally, a lower TPSA is associated with better membrane permeability. For a molecule to cross the blood-brain barrier, a TPSA of less than 90 Ų is often considered favorable.
The number of rotatable bonds is an indicator of a molecule's conformational flexibility. A higher number of rotatable bonds can sometimes negatively impact bioavailability due to the entropic penalty of adopting a specific conformation required for receptor binding.
While specific data for this compound is not available, we can look at related azaspiro structures to understand the expected range for these values. For instance, computational data for various substituted azaspiro[4.5]decane derivatives reported in chemical databases and computational studies often show a range of TPSA values and rotatable bond counts depending on their specific functional groups.
Without experimental or calculated data for this compound, a hypothetical analysis based on its constituent functional groups—a secondary amine, a ketone, and two methyl groups on a spirocyclic scaffold—would be purely speculative. A precise calculation would require specialized software and would be essential for any future investigation into the potential biological activity of this compound.
The lack of published research on this compound highlights a gap in the chemical literature and presents an opportunity for future research. Computational modeling of this compound would be the first step in characterizing its properties and predicting its potential utility.
Structure Activity Relationships and Biological Target Exploration in Vitro
Structure-Activity Relationship (SAR) Studies of Azaspiro[4.5]decanone Derivatives
The biological activity of azaspiro[4.5]decanone derivatives is intricately linked to their structural features. Modifications to substituents and the stereochemistry of the spirocenter have been shown to significantly modulate their pharmacological profiles.
The nature and position of substituents on the azaspiro[4.5]decanone core are critical determinants of biological activity and target selectivity.
In the context of antiviral research, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been investigated as influenza virus fusion inhibitors. nih.gov Structure-activity relationship studies revealed that hydrophobic groups can enhance antiviral potency. For instance, the presence of a tert-butyl group on a para-position of a phenyl ring attached to the core structure has a positive effect on antiviral activity against influenza A/H3N2 virus. kuleuven.be This enhancement is thought to be due to hydrophobic interactions within the binding pocket of the viral hemagglutinin protein. kuleuven.be Furthermore, methyl substitutions at positions 2 and 8 of the spiro ring have been identified as beneficial for anti-influenza activity. researchgate.netresearchgate.net
Within the realm of muscarinic receptor ligands, systematic modifications of 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated the profound impact of substituents. The alteration of a methyl group at the N2 position of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one was found to increase the selectivity in binding affinity for M1 over M2 receptors, although this modification led to a loss of M1 agonistic activity. nih.gov The introduction of various functional groups, such as an ethyl group at position 2, a methylene (B1212753) group at position 3, or an oxime at position 3, resulted in compounds with a preferential affinity for M1 receptors over M2 receptors. nih.gov
For antimicrobial applications, substitutions have also proven crucial. Studies on 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives showed that compounds with fluorine substitutions exhibited the greatest antibacterial efficacy against several bacterial strains. nih.gov
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, often affecting target recognition, binding, and drug uptake. nih.govnih.gov In the case of azaspiro[4.5]decanone derivatives, the stereochemistry at the spirocenter can be a deciding factor in their pharmacological effects.
Research on muscarinic agonists has highlighted the importance of stereoisomerism. For example, following the optical resolution of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, it was discovered that the M1 partial agonist activity resided preferentially in the (-)-isomers. nih.gov The absolute configuration of the active (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S. nih.gov This demonstrates that specific stereochemical arrangements are necessary for optimal interaction with the M1 muscarinic receptor.
In Vitro Evaluation against Specific Biological Targets
Derivatives of the azaspiro[4.5]decanone scaffold have been evaluated for their in vitro activity against a range of bacterial and fungal pathogens.
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were screened for antifungal activity. nih.gov Compound 4d from this series showed excellent activity against Candida albicans (ATCC 90023) with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L, which was superior to the standard antifungal fluconazole (B54011) (0.104 mmol/L). nih.gov Other compounds, 4j and 4r , were potent in inhibiting the growth of Aspergillus fumigatus, with an MIC value of 0.08 mmol/L. nih.gov However, these compounds generally showed little potency against selected Gram-positive and Gram-negative bacteria. nih.gov
In contrast, a different series, 6,6-dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones, demonstrated significant antibacterial properties. tandfonline.com Compounds 24 and 25 from this study exerted potent activity against Staphylococcus aureus, β-Heamolytic streptococcus, Escherichia coli, and Pseudomonas aeruginosa. tandfonline.com The same study also found that all synthesized compounds in the series exhibited strong in vitro antifungal activity against Aspergillus flavus, Mucor, and Rhizopus. tandfonline.com
Table 1: In Vitro Antimicrobial Activity of Selected Azaspiro[4.5]decanone Derivatives
| Compound Series | Specific Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-ones | 4d | Candida albicans | 0.04 mmol/L | nih.gov |
| 4j | Aspergillus fumigatus | 0.08 mmol/L | nih.gov | |
| 4r | Aspergillus fumigatus | 0.08 mmol/L | nih.gov | |
| 6,6-Dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones | 24 | S. aureus, E. coli, P. aeruginosa | Potent Activity | tandfonline.com |
| 25 | S. aureus, E. coli, P. aeruginosa | Potent Activity | tandfonline.com |
Certain azaspiro[4.5]decanone derivatives, particularly those with a spirothiazolidinone scaffold, have been identified as potent inhibitors of influenza virus entry. kuleuven.beresearchgate.net These compounds specifically target the influenza virus hemagglutinin (HA), a surface glycoprotein (B1211001) that mediates the fusion of the viral and endosomal membranes, a critical step for viral replication. nih.govkuleuven.be
Mechanistic studies have shown that these spirothiazolidinone compounds act by preventing the conformational change of H3 hemagglutinin that is normally induced by the low pH of the endosome. kuleuven.beresearchgate.net By inhibiting this HA-mediated membrane fusion process, the compounds effectively block the virus from entering the host cell. nih.gov Several N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have shown significant activity against influenza A/H3N2 virus replication. nih.govresearchgate.net For example, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide (3b ) was found to be a potent inhibitor with an EC50 value of 1.4 μM against the influenza A/H3N2 virus. researchgate.net Another compound, 2c , which bears methyl substitutions at positions 2 and 8 of the spiro ring, displayed an EC50 value of 1.3 μM. researchgate.net
Table 2: In Vitro Anti-Influenza Virus Activity of Selected Azaspiro[4.5]decanone Derivatives
| Compound | Virus Strain | Activity (EC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 2b | Influenza A/H3N2 | 2.1 µM | HA-mediated fusion inhibition | nih.gov |
| Compound 2d | Influenza A/H3N2 | 3.4 µM | HA-mediated fusion inhibition | nih.gov |
| N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide (3b) | Influenza A/H3N2 | 1.4 µM | HA-mediated fusion inhibition | researchgate.net |
| Compound 2c | Influenza A/H3N2 | 1.3 µM | HA-mediated fusion inhibition | researchgate.net |
Azaspiro[4.5]decane derivatives have been extensively studied as ligands for muscarinic acetylcholine (B1216132) receptors, which are implicated in the pathophysiology of Alzheimer's disease. nih.gov The goal of these studies has often been to develop M1-selective agonists, which could offer therapeutic benefits.
A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated for their binding affinities to central muscarinic M1 and M2 receptors. nih.gov While the parent compound 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17 ) exhibited potent but non-selective muscarinic activity, subsequent modifications yielded compounds with preferential affinity for M1 over M2 receptors. nih.gov For instance, the 2-ethyl analogue (18 ), 3-methylene analogue (29 ), and 3-oxime analogue (37 ) all displayed this preferential M1 affinity. nih.gov Two of these compounds, 18 and 29 , were confirmed to be partial agonists for M1 muscarinic receptors by their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov
Similarly, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a ) was found to exhibit high affinities for both M1 and M2 receptors and also acted as a partial M1 agonist. nih.gov
Table 3: Muscarinic Receptor Binding Profile of Selected Azaspiro[4.5]decanone Derivatives
| Compound | Receptor Binding Profile | Functional Activity | Reference |
|---|---|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) | Potent, non-selective for M1/M2 | Agonist | nih.gov |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) | Preferential affinity for M1 over M2 | Partial M1 Agonist | nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29) | Preferential affinity for M1 over M2 | Partial M1 Agonist | nih.gov |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) | High affinity for both M1 and M2 | Partial M1 Agonist | nih.gov |
SHP2 Inhibition
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical regulator in cellular signaling pathways, including the MAPK pathway. nih.govnih.gov Hyperactivation of SHP2 is associated with multiple developmental disorders and cancers, making it a significant therapeutic target. nih.govnih.gov
A potent allosteric inhibitor of SHP2, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazin-4(3H)-one (referred to as PB17-026-01), has been characterized through structure-based design. nih.govnih.gov This compound features a substituted 2-oxa-8-azaspiro[4.5]decane moiety. In vitro assays demonstrated its potent inhibitory activity. nih.gov
Co-crystal structures of SHP2 in complex with PB17-026-01 and a less active analogue revealed that both compounds bind to the allosteric pocket of SHP2, stabilizing its auto-inhibited and inactive conformation. The higher potency of PB17-026-01 was attributed to its ability to form more polar contacts within the binding site. nih.gov These findings highlight the potential of the azaspiro[4.5]decane scaffold as a core structure for the development of novel and potent SHP2 allosteric inhibitors. nih.gov
Antioxidant Activity
While some derivatives of spirothiazolidine, a related class of spirocyclic compounds, have been noted for their antioxidant properties, specific in vitro antioxidant activity data for 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one or its closely related derivatives are not extensively detailed in the reviewed scientific literature. researchgate.net
Anticancer Activity against Cell Lines (e.g., HepG-2, PC-3, HCT116)
Derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116). researchgate.netresearchgate.netnih.gov The cytotoxic effects were assessed using the MTT assay, and several compounds demonstrated dose-dependent anticancer activities. researchgate.net
The research identified a number of 1-thia-4-azaspiro[4.5]decane derivatives with moderate to high inhibitory activity. researchgate.netnih.gov For instance, certain compounds showed good anticancer activities against HCT-116 carcinoma cells, with IC50 values ranging from 92.2 to 120.1 nM. researchgate.net Against the PC-3 cancer cell line, two compounds, 4-(4-Fluorophenyl)-N-(5-(2,3,4,6-tetra-O-acetyl-d-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine and another derivative, exhibited significant anticancer effects. researchgate.net The activity against HepG-2 liver cancer cells was generally weaker, with some compounds showing moderate inhibition. researchgate.net
Additionally, derivatives of 1,4,8-triazaspiro[4.5]decan-3-one have also been investigated and shown to have moderate to high efficacy against cancer cell lines including PC-3 and HCT-116. chemscene.com
The table below summarizes the in vitro anticancer activity (IC50 values) of selected 1-thia-4-azaspiro[4.5]decane derivatives against the specified human cancer cell lines.
| Compound Number | HCT-116 IC50 (nM) | PC-3 IC50 (nM) | HepG-2 IC50 (nM) |
| 7 | 120.1 ± 4.1 | 223.9 ± 6.4 | 134.5 ± 4.9 |
| 9 | 115.2 ± 5.7 | 215.7 ± 5.1 | 149.3 ± 5.3 |
| 14 | 98.5 ± 4.8 | 110.5 ± 3.9 | 155.4 ± 6.1 |
| 18 | 92.2 ± 3.9 | 105.3 ± 4.2 | 162.8 ± 5.8 |
| 19 | 108.7 ± 5.2 | 230.1 ± 6.8 | 170.2 ± 6.4 |
| 1 | 178.1 ± 5.3 | 184.1 ± 6.3 | 509.5 ± 9.2 |
| 3 | 201.3 ± 3.8 | 210.2 ± 4.7 | 541.4 ± 7.2 |
| 13 | 155.6 ± 6.1 | 195.4 ± 5.9 | 340.7 ± 7.5 |
| 17 | 130.4 ± 5.5 | 245.8 ± 7.1 | 145.6 ± 5.1 |
Data sourced from a study on 1-thia-4-azaspiro[4.5]decane derivatives. The specific substitutions for each compound number can be found in the original research publication. researchgate.net
Acetyl-CoA Carboxylase Inhibition
No specific in vitro data on the inhibition of Acetyl-CoA Carboxylase by this compound or its closely related azaspiro[4.5]decane derivatives were identified in the reviewed scientific literature.
Mechanistic Insights into Biological Activity (In Vitro)
While a direct mechanistic study for the specifically named compound is not available, research on related structures provides some insights. For example, studies on 1,3,8-Triazaspiro[4.5]decane derivatives have shed light on their mechanism of action as inhibitors of the mitochondrial permeability transition pore (PTP). nih.gov The PTP is implicated in cellular events leading to cell death, particularly in the context of ischemia-reperfusion injury. nih.gov
These triazaspiro[4.5]decane derivatives have been shown to inhibit the PTP by targeting the c subunit of the F1/FO-ATP synthase complex. nih.gov Interestingly, their mechanism of PTP inhibition was found to be independent of the glutamic acid residue at position 119 of the c subunit. This is significant because this residue is crucial for the binding of other inhibitors like Oligomycin A and is involved in proton translocation during ATP synthesis. By not interacting with this key residue, the 1,3,8-triazaspiro[4.5]decane derivatives may avoid the side effects associated with Oligomycin A. nih.gov This suggests a potential mechanism of action for azaspiro[4.5]decane compounds in modulating mitochondrial function and cell survival pathways.
Applications in Organic Synthesis and Medicinal Chemistry
7,7-Dimethyl-6-azaspiro[4.5]decan-9-one as a Versatile Synthetic Building Block
The unique spirocyclic structure of this compound, which features a shared carbon atom between a cyclohexane and a piperidine (B6355638) ring, provides a rigid and sterically defined scaffold. This characteristic is highly valued in drug design as it can reduce the entropic penalty upon binding to a biological target.
The azaspiro[4.5]decane scaffold is a foundational component for the synthesis of compound libraries, which are collections of structurally related molecules used in high-throughput screening to identify new drug leads. The reactivity of the ketone and the secondary amine within the this compound structure allows for the systematic introduction of diverse substituents, leading to a wide array of derivatives. This approach is instrumental in exploring the structure-activity relationships (SAR) of new chemical series. The thiazolidinone ring system, which can be incorporated into spiro structures, is a particularly appealing target for combinatorial library synthesis due to its broad range of biological activities. nih.gov
The azaspiro[4.5]decane core is frequently utilized as a central scaffold for creating molecules with specific biological targets. Chemists leverage the spirocyclic system's ability to project substituents into three-dimensional space in a controlled manner. nih.gov This conformational restriction is a key strategy in designing potent and selective enzyme inhibitors, particularly for kinases, as well as inhibitors of protein-protein interactions. nih.gov The functional groups on the this compound molecule, such as the carbonyl group and the N-H group of the piperidine ring, are amenable to a variety of chemical transformations. This allows for late-stage functionalization, enabling the efficient creation of diverse analogues from a common intermediate, a crucial step in optimizing lead compounds in drug discovery. researchgate.net
Synthetic Intermediate for Complex Molecule Synthesis
Beyond its role as a scaffold, this compound and its parent structure, 2-azaspiro[4.5]decan-3-one, serve as crucial intermediates in the synthesis of more complex and biologically active molecules.
The related compound, 2-azaspiro[4.5]decan-3-one, is a well-known lactam and a penultimate intermediate in the synthesis of Gabapentin (B195806). acs.orgusp.orgaschemicals.com Research has explored the use of the azaspiro[4.5]decane core in creating novel Gabapentin-based compounds. For instance, theoretical studies have been conducted on biologically active molecules derived from a Gabapentin-base synthesis, including N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]deca-2-yl)-2-arylacetamide derivatives. ijastnet.com These studies highlight the utility of the azaspirodecane moiety as a key structural component in developing new derivatives of this important therapeutic agent. ijastnet.comresearchgate.net
The azaspiro[4.5]decane scaffold is integral to the synthesis of novel quinolone derivatives, a class of compounds with extensive applications in medicinal chemistry due to their wide range of pharmacological effects. mdpi.com A notable example involves the synthesis of a new family of spiro-thiazolidinone derivatives. nih.gov In one study, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones were synthesized in a one-step reaction with excellent yields (67–79%). nih.gov This synthesis involved the reaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid. nih.gov The resulting spiro-thiazolidinone-quinolone hybrids were then evaluated for their antiproliferative effects against cancer cell lines. nih.gov
Table 1: Synthesis of Spiro-Thiazolidinone Derivatives
| Compound | Starting Material | Reagent | Yield (%) |
| 4-((6-substituted-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiroalkan-3-ones | 4-(2-cyclodenehydrazinyl)quinoline-2(1H)-ones | Thioglycolic Acid | 67-79 |
This interactive table summarizes the synthesis of a family of spiro-thiazolidinone derivatives, showcasing the high efficiency of the reaction. nih.gov
Design of Novel Heterocyclic Scaffolds based on the Azaspiro[4.5]decane Core
The azaspiro[4.5]decane skeleton is considered a "privileged structural motif" in medicinal chemistry. researchgate.net Its rigid, three-dimensional structure is an ideal foundation for designing novel heterocyclic scaffolds that can interact with biological targets with high specificity. The development of new synthetic methodologies, such as N-heterocyclic carbene (NHC)-catalyzed annulation reactions, has further expanded the ability to construct these complex spirocyclic systems with high enantioselectivity. researchgate.net Researchers have successfully designed and synthesized novel spiro systems like 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, demonstrating the versatility of the core structure in creating new heterocyclic frameworks. researchgate.net The strategic incorporation of the azaspiro[4.5]decane core into molecules is a powerful approach for developing new therapeutic agents, as seen in the rational design of potent inhibitors for targets like the calcium-dependent protein kinase 1 (TgCDPK1) in Toxoplasma gondii. nih.gov
Future Research Directions
Development of Novel and Efficient Synthetic Routes
The advancement of research into 7,7-Dimethyl-6-azaspiro[4.5]decan-9-one is intrinsically linked to the development of efficient and versatile synthetic methodologies. While methods for constructing spirocyclic systems exist, future efforts could focus on several key areas. The exploration of multi-component reactions, for instance, could provide a one-pot approach to assemble the core structure from simple starting materials, a strategy that has proven effective for other azaspiro compounds. Furthermore, the development of stereoselective synthetic routes will be crucial for accessing specific enantiomers or diastereomers, which is often a prerequisite for biological applications. Asymmetric catalysis, employing either chiral metal complexes or organocatalysts, could play a pivotal role in achieving high levels of stereocontrol.
Exploration of New Reactivity and Mechanistic Pathways
A deep understanding of the reactivity of this compound will be fundamental to its application. Future research should systematically investigate the reactivity of the ketone and the secondary amine functionalities. For example, the ketone offers a handle for a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, which could lead to a diverse library of derivatives. The nitrogen atom of the azaspirocycle could be a site for N-alkylation, N-arylation, or acylation, allowing for the introduction of various substituents to modulate the compound's properties. Mechanistic studies, combining experimental and computational approaches, will be essential to elucidate the pathways of these reactions and to guide the rational design of new transformations.
Advanced Spectroscopic and Computational Analysis
A comprehensive characterization of this compound and its derivatives is a prerequisite for understanding their structure-property relationships. Advanced spectroscopic techniques will be indispensable in this regard. Two-dimensional NMR techniques, such as HSQC and HMBC, will be crucial for unambiguous assignment of proton and carbon signals, especially for more complex derivatives. X-ray crystallography will provide definitive information on the solid-state conformation and stereochemistry. In parallel, computational studies, employing methods like Density Functional Theory (DFT), can offer valuable insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties, complementing the experimental data.
Further Investigation into Biological Targets and Specificity
The privileged spirocyclic scaffold is frequently found in natural products and biologically active molecules. This suggests that this compound could possess interesting pharmacological properties. Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Initial in vitro assays could explore its potential as an anticancer, antiviral, or antimicrobial agent. For any identified "hits," subsequent studies will need to pinpoint the specific molecular targets and elucidate the mechanism of action. Techniques such as target-based screening, proteomics, and molecular docking simulations will be instrumental in this phase of research.
Application in Materials Science and Catalysis
The rigid, three-dimensional structure of this compound makes it an attractive building block for the development of new materials. Its incorporation into polymers could lead to materials with unique thermal and mechanical properties. Furthermore, the presence of both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) suggests potential applications in the design of supramolecular assemblies and crystal engineering. In the realm of catalysis, chiral derivatives of this spirocycle could be explored as ligands for asymmetric metal catalysis or as organocatalysts, leveraging the defined spatial arrangement of functional groups around the spiro center.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
